4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to target the ryanodine receptor (ryr) in insects .
Mode of Action
It is suggested that similar compounds may act as activators of the insect ryr . This interaction could potentially lead to changes in calcium ion channels, disrupting normal cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts. One common method includes the use of ethylene glycol as a solvent, where hydrazines react with 1,3-diketones to form the pyrazole ring . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. The use of transition-metal catalysts and photoredox reactions are some of the advanced methods employed to enhance the efficiency of the synthesis . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-chloro-3,5-dinitropyrazole: Another chlorinated pyrazole with different substituents.
N,N-diphenyl-1H-pyrazole-1-carboxamide: Lacks the chloro and dimethyl groups but shares the core structure.
Uniqueness
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both chloro and dimethyl groups, which can influence its reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(19)14(2)22(20-13)18(23)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJARFGGRFZXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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